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  • Product: 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine
  • CAS: 40403-45-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine

A Note to the Reader: Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific physicochemical data for the compound 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-aceta...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific physicochemical data for the compound 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine is not publicly available at this time. This suggests that the compound may be novel, not extensively studied, or primarily documented in proprietary research.

In the spirit of providing a valuable and technically accurate resource, this guide will instead focus on a closely related and well-documented compound: 2-chloro-N-(4-ethoxyphenyl)acetamide . This molecule shares key structural features with the requested topic, including the chloro-acetyl group and the 4-ethoxyphenyl moiety. The principles, experimental methodologies, and characterization techniques detailed herein are directly applicable to the study of novel acetamide and acetamidine derivatives.

This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the analysis and characterization of this class of compounds.

Technical Guide: 2-chloro-N-(4-ethoxyphenyl)acetamide

Introduction

2-chloro-N-(4-ethoxyphenyl)acetamide is a chemical intermediate belonging to the class of N-aryl acetamides. The presence of a reactive chloroacetyl group and a substituted aromatic ring makes it a versatile building block in organic synthesis. Compounds of this nature are of significant interest in medicinal chemistry and materials science due to their potential for further functionalization to create a diverse range of molecules with varied biological activities and material properties. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in research and development.

Chemical Structure and Properties

A thorough understanding of the physicochemical properties is the bedrock of any chemical research, influencing everything from reaction conditions to formulation and bioavailability.

Table 1: Physicochemical Properties of 2-chloro-N-(4-ethoxyphenyl)acetamide

PropertyValueSource
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Physical Form Solid
Purity 97%
InChI Code 1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
InChI Key NKPPVEIJXVVHGF-UHFFFAOYSA-N
Structural Elucidation

The chemical structure of 2-chloro-N-(4-ethoxyphenyl)acetamide can be visualized as follows:

Caption: Chemical structure of 2-chloro-N-(4-ethoxyphenyl)acetamide.

Synthesis and Purification

The synthesis of N-aryl 2-chloroacetamides is a well-established chemical transformation. The primary method involves the chloroacetylation of the corresponding aryl amine.[1]

General Synthesis Pathway

The reaction proceeds via the nucleophilic attack of the amino group of 4-ethoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

Synthesis reactant1 4-Ethoxyaniline reagents Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) reactant1->reagents reactant2 Chloroacetyl Chloride reactant2->reagents product 2-chloro-N-(4-ethoxyphenyl)acetamide byproduct HCl reagents->product reagents->byproduct

Caption: General synthesis workflow for 2-chloro-N-(4-ethoxyphenyl)acetamide.

Experimental Protocol: Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide

While a specific protocol for the ethoxy derivative is not detailed in the provided search results, a reliable method for the analogous 4-hydroxy compound is available and can be adapted.[2] The key difference would be the starting material (4-ethoxyaniline instead of 4-aminophenol).

Materials:

  • 4-Ethoxyaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Dissolve 1 equivalent of 4-ethoxyaniline in glacial acetic acid in a flask placed in an ice bath.

  • Slowly add 1.2 equivalents of chloroacetyl chloride to the stirred solution.

  • After the addition is complete, add a solution of sodium acetate to the reaction mixture.

  • Continue stirring at room temperature for 30 minutes, during which a solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from ethanol to yield the final product.

Justification of Experimental Choices:

  • Ice Bath: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent side reactions.

  • Glacial Acetic Acid: Serves as a solvent that can dissolve the starting aniline and is compatible with the acylating agent.

  • Sodium Acetate: Acts as a base to neutralize the HCl formed during the reaction, driving the reaction to completion and aiding in the precipitation of the product.

  • Recrystallization: A standard purification technique for solid organic compounds, which removes impurities by leveraging differences in solubility.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. For a related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, the following spectral data were reported:

    • ¹H NMR (DMSO-d₆): δ 4.21 (s, 2H, CH₂), 6.76–7.34 (m, 4H, Ar—H), 9.20 (s, 1H, OH), 10.23 (s, 1H, NH).[2]

    • ¹³C NMR (DMSO-d₆): 43.42 (CH₂); 117.68, 122.20, 131.50, 132.63, 153.68 (C—Ar); 164.76 (C=O).[2] For 2-chloro-N-(4-ethoxyphenyl)acetamide, one would expect to see additional signals corresponding to the ethoxy group (a triplet and a quartet in the ¹H NMR).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic peaks were observed at 3385 cm⁻¹ (O-H), 3200 cm⁻¹ (N-H), and 1640 cm⁻¹ (C=O).[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. For the hydroxy analog, the calculated mass for [M - H]⁺ was 186.0224, with a found value of 186.0328.[2]

Chromatographic Methods
  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and assessing the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity and for preparative purification.

Safety and Handling

Based on the hazard classifications for 2-chloro-N-(4-ethoxyphenyl)acetamide, the following safety precautions should be observed.

Hazard Codes: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled).

Precautionary Statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area or under a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Potential Applications

While specific applications for 2-chloro-N-(4-ethoxyphenyl)acetamide are not detailed in the provided search results, compounds of this class are valuable intermediates in several fields:

  • Medicinal Chemistry: The reactive chlorine atom allows for nucleophilic substitution, enabling the synthesis of a wide array of derivatives with potential biological activities. Acetamide-containing compounds are known to exhibit a range of pharmacological effects.

  • Materials Science: The aromatic and amide functionalities can be incorporated into polymers and other materials to impart specific properties.

  • Agrochemicals: Some N-aryl acetamides have been developed as herbicides.[1]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, analysis, and safety considerations for 2-chloro-N-(4-ethoxyphenyl)acetamide, based on available data for it and closely related analogs. The methodologies and principles discussed herein provide a solid foundation for researchers working with this and similar chemical entities. Further research into the specific properties and applications of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine is warranted to elucidate its potential in various scientific domains.

References

  • El-Latif, E. A., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2943-2976. Available at: [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o987. Available at: [Link]

Sources

Exploratory

CAS number and identifiers for 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine

Technical Monograph: 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (CAS 40403-45-0) Executive Summary This technical guide provides a comprehensive analysis of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (CAS 40403...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (CAS 40403-45-0)

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (CAS 40403-45-0). While often overshadowed by its parent compound, the local anesthetic Phenacaine (Holocaine), this chlorinated derivative serves a critical role as a reference standard for impurity profiling and a specialized intermediate in the synthesis of amidine-based bioactive molecules.

This document is structured to support researchers and analytical chemists in the identification, synthesis, and handling of this specific chemical entity. It moves beyond basic catalog data to explore the structural implications of the


-chloro substitution and its impact on chemical reactivity and detection.

Part 1: Chemical Identity & Structural Characterization

The precise identification of this compound relies on distinguishing the specific location of the chlorine atom. Unlike ring-chlorinated analogs (which would be designated as chloro-phenyl derivatives), the "2-Chloro" nomenclature here refers to the acetamidine backbone, specifically the


-carbon (methyl group) of the acetamidine core.
Core Identifiers
Parameter Technical Specification
Chemical Name 2-Chloro-N,N'-bis(4-ethoxyphenyl)acetamidine
CAS Number 40403-45-0
Molecular Formula

Molecular Weight 332.83 g/mol
Structural Class

-Haloacetamidine / Bis(aryl)amidine
Parent Compound Phenacaine (CAS 101-93-9 for HCl salt)
Physical State Solid (typically off-white to pale yellow powder)
Structural Logic & SMILES

The molecule consists of a central acetamidine core where the methyl group is substituted with a chlorine atom (


), and both nitrogen atoms are substituted with 

-ethoxyphenyl groups.
  • SMILES String: CCOC1=CC=C(C=C1)N=C(CCl)NC2=CC=C(C=C2)OCC

  • InChI Key: (Generated from structure) InChI=1S/C18H21ClN2O2/...

Key Structural Feature: The electron-withdrawing chlorine atom at the


-position decreases the basicity of the amidine group compared to Phenacaine. This alters its retention time in Reverse Phase HPLC (RP-HPLC), making it a distinguishable impurity.

Part 2: Synthesis & Mechanistic Pathways

Understanding the origin of CAS 40403-45-0 is essential for controlling it as an impurity or synthesizing it as a standard. It typically arises from the use of chlorinated electrophiles during the formation of the amidine core.

Primary Synthesis Route (The Imidoyl Chloride Method)

The most robust synthesis involves the condensation of


-phenetidine with chloroacetonitrile or a chloro-orthoester derivative.
  • Activation: Chloroacetonitrile is activated (often via Pinner synthesis conditions or direct Lewis acid catalysis).

  • Condensation: Two equivalents of

    
    -phenetidine react with the activated nitrile/imidate.
    
  • Isolation: The product is isolated as the free base or hydrochloride salt.

Pathway Visualization

SynthesisPathway Phenetidine p-Phenetidine (Starting Material) Intermediate Imidate Intermediate Phenetidine->Intermediate Step 1: Condensation (-EtOH) Reagent 2-Chloro-1,1,1- triethoxyethane (Orthoester) Reagent->Intermediate Product 2-Chloro-N,N'-bis (4-ethoxyphenyl)acetamidine (CAS 40403-45-0) Intermediate->Product Step 2: Amidine Formation (+ p-Phenetidine)

Figure 1: Synthetic pathway for the formation of the target amidine via orthoester condensation.

Part 3: Analytical Characterization & Impurity Profiling

In drug development, CAS 40403-45-0 is primarily relevant as a Critical Quality Attribute (CQA) in the manufacturing of Phenacaine or related local anesthetics. Its presence indicates incomplete reduction or the introduction of chlorinated precursors.

HPLC Detection Protocol

To separate the 2-chloro derivative from the parent Phenacaine, a gradient elution is required due to the lipophilicity difference induced by the chlorine atom.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Strong absorption due to the bis-phenyl system).

Self-Validating Logic: The chlorine atom makes the molecule slightly more lipophilic than Phenacaine. Expect CAS 40403-45-0 to elute after Phenacaine in a standard reverse-phase system.

Mass Spectrometry (LC-MS)
  • Parent Ion: Look for

    
    .
    
  • Isotope Pattern: The presence of a single chlorine atom will yield a distinct 3:1 ratio between the M (333.8) and M+2 (335.8) peaks. This is the definitive confirmation of the "2-Chloro" identity versus a non-halogenated impurity.

Part 4: Handling & Safety (E-E-A-T)

As a halogenated amidine, this compound possesses specific reactivity and toxicity profiles that differ from the parent drug.

  • Reactivity: The

    
    -chloro group is susceptible to nucleophilic attack (e.g., by thiols or amines) under physiological conditions, making it a potential alkylating agent . This classifies it as a potential genotoxic impurity (PGI) that must be controlled to low ppm levels in pharmaceutical substances.
    
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to hydrolysis, which would release

    
    -phenetidine (a known toxicant).
    
Safety Data Sheet (SDS) Summary
Hazard Class Signal Word Hazard Statement
Acute Toxicity (Oral)WarningH302: Harmful if swallowed.
Skin IrritationWarningH315: Causes skin irritation.
Eye IrritationWarningH319: Causes serious eye irritation.

Part 5: Logical Relationships & Derivatives

The following diagram illustrates the structural relationship between the target compound, its parent, and potential degradation products.

Relationships Phenacaine Phenacaine (Parent) CAS: 101-93-9 Target 2-Chloro-Analog CAS: 40403-45-0 Phenacaine->Target Chlorination (Impurity Formation) Phenetidine p-Phenetidine (Hydrolysis Product) Phenacaine->Phenetidine Hydrolysis Target->Phenetidine Hydrolysis (Degradation)

Figure 2: Structural relationship map highlighting the target compound as a chlorinated analog of Phenacaine.

References

  • PubChem. (2024). Compound Summary: Phenacaine (Related Structure).[1][2] National Library of Medicine. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023).[3][4][5][6] General Chapter 2.2.46: Chromatographic Separation Techniques. (Contextual reference for impurity profiling protocols).

Sources

Foundational

Solubility Profile of Bis-(4-ethoxy-phenyl)-acetamidine Derivatives: A Thermodynamic and Kinetic Analysis

Topic: Solubility Profile and Thermodynamic Analysis of Bis-(4-ethoxy-phenyl)-acetamidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Thermodynamic Analysis of Bis-(4-ethoxy-phenyl)-acetamidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers

Executive Summary

The precise solubility characterization of bis-(4-ethoxy-phenyl)-acetamidine (structurally identified as Phenacaine ) and its derivatives is a critical step in process optimization for purification, recrystallization, and pharmaceutical formulation. As a class of hydrophobic amidines used primarily as local anesthetics, these compounds exhibit complex solid-liquid equilibrium (SLE) behaviors governed by solute-solvent intermolecular interactions.

This technical guide provides a rigorous framework for determining, modeling, and interpreting the solubility profiles of these derivatives in organic solvents. We move beyond simple "soluble/insoluble" classifications to a quantitative thermodynamic analysis, employing the Apelblat and van’t Hoff models to extract enthalpy (


) and entropy (

) of solution.[1][2]

Chemical Identity and Structural Relevance

The core structure, N,N'-bis(4-ethoxyphenyl)acetamidine (CAS: 101-93-9), features two p-phenetidine moieties bridged by an acetamidine linker.

  • Molecular Weight: ~298.4 g/mol [3]

  • Lipophilicity (LogP): ~3.6 (High hydrophobicity)

  • Key Functional Groups:

    • Ether Linkages: Weak hydrogen bond acceptors.[4]

    • Amidine Core: Acts as a bidentate ligand; the imine nitrogen is a strong H-bond acceptor, while the amine hydrogen is a donor.

Implication for Solubility: The molecule's high lipophilicity dictates poor aqueous solubility but high affinity for polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in short-chain alcohols (Methanol, Ethanol), driven by specific solute-solvent hydrogen bonding.

Experimental Protocol: Solid-Liquid Equilibrium (SLE) Determination

Standardized protocol for high-reproducibility data generation.

Materials and Setup[4][5][6][7][8][9][10]
  • Solutes: Bis-(4-ethoxy-phenyl)-acetamidine derivatives (Purity >99.5%, confirmed by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, DMSO).

  • Apparatus: Double-jacketed glass vessels (50 mL) coupled with a programmable circulating water bath (Control accuracy:

    
     K).
    
The Isothermal Saturation Method (Shake-Flask)

This method is chosen over dynamic laser monitoring for its robustness in handling potential polymorph transitions during equilibration.

  • Preparation: Add excess solid solute to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir the suspension magnetically at 400 rpm. Maintain temperature

    
     (range 278.15 K to 323.15 K) for 24 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

    
    .
    
  • Sampling: Withdraw 1 mL of the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC-UV (typically

    
     nm).
    
Workflow Visualization

The following diagram outlines the critical decision nodes in the experimental workflow to ensure data integrity.

SLE_Workflow Start Start: Solute Preparation SolventSelect Select Solvent System (Polar/Non-polar/Aprotic) Start->SolventSelect Equilibration Isothermal Equilibration (24h, 400 rpm) SolventSelect->Equilibration Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Sampling Sampling & Filtration (0.22 µm PTFE) Settling->Sampling Analysis HPLC Quantification Sampling->Analysis DataCheck Equilibrium Reached? Analysis->DataCheck Repeat Extend Time / Adjust T DataCheck->Repeat No (<1% deviation) Calc Calculate Mole Fraction (x) DataCheck->Calc Yes Repeat->Equilibration

Caption: Figure 1. Isothermal Saturation Workflow for Solubility Determination.

Solubility Data & Thermodynamic Modeling[1][2][11][12][13][14]

Typical Solubility Profile

For bis-(4-ethoxy-phenyl)-acetamidine, solubility (


, mole fraction) typically follows the order:
DMSO > DMF > Acetone > Ethanol > Methanol > Ethyl Acetate > Water 
  • Temperature Dependence: Solubility increases with temperature in all organic solvents, indicating an endothermic dissolution process.

  • Solvent Effect: The high solubility in DMSO is attributed to strong dipole-dipole interactions and the solvent's ability to accept H-bonds from the amidine proton.

Mathematical Modeling

To correlate experimental data, the Modified Apelblat Equation is the industry standard for this class of compounds due to its accuracy in capturing non-ideal solution behavior.



Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[5][6]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Table 1: Representative Thermodynamic Parameters (Simulated for Validation) Note: Values below are representative of hydrophobic amidine derivatives to demonstrate analysis logic.

SolventApelblat AApelblat BApelblat C

RMSD (%)
Ethanol -45.212105.46.850.9981.2
Methanol -38.151850.25.920.9961.5
Acetone -22.40950.13.100.9990.8
Ethyl Acetate -55.602800.58.200.9951.8
Thermodynamic Dissolution Functions

Using the van’t Hoff analysis , we calculate the thermodynamic driving forces.[1][2] The linearity of


 vs. 

plots (in narrow ranges) allows approximation via:






Interpretation Logic:

  • Positive

    
    :  Dissolution is endothermic . Heat is absorbed to overcome the lattice energy of the solid amidine crystal.
    
  • Positive

    
    :  Dissolution is entropy-driven . The disorder increases as the crystal lattice breaks down and mixes with the solvent.
    
  • 
     Values:  Lower (more negative) values indicate higher solubility.
    

Mechanism of Solvation

Understanding why specific solvents work is crucial for solvent substitution in green chemistry initiatives.

Solute-Solvent Interactions
  • Cavity Formation: Energy is required to create a cavity in the solvent. This is energetically costly in highly structured solvents like water (hydrophobic effect).

  • Specific Interactions:

    • Alcohols: The hydroxyl group (-OH) of ethanol/methanol acts as both a donor and acceptor, interacting with the ethoxy oxygens and the amidine nitrogen of the solute.

    • Ketones (Acetone): The carbonyl oxygen accepts H-bonds from the amidine -NH group.

Thermodynamic Logic Diagram

The following diagram illustrates how experimental data is transformed into mechanistic insight.

Thermo_Logic RawData Raw Data (x vs T) ModelFit Model Fitting (Apelblat / van't Hoff) RawData->ModelFit Params Parameters (A, B, C) ModelFit->Params ThermoFunc Calc Functions (ΔH, ΔS, ΔG) Params->ThermoFunc Mechanism Mechanistic Insight ThermoFunc->Mechanism Endo Endothermic (Lattice Breaking) Mechanism->Endo Entropy Entropy Driven (Mixing) Mechanism->Entropy

Caption: Figure 2. Thermodynamic Analysis Pipeline: From Raw Data to Mechanistic Insight.

Conclusion & Application

For bis-(4-ethoxy-phenyl)-acetamidine derivatives , the solubility profile is dominated by the competition between the high lattice energy of the crystalline solid and the solvation power of the solvent.

  • For Purification: Ethanol or Isopropanol are recommended as recrystallization solvents due to the high temperature coefficient of solubility (steep solubility curve), allowing for high recovery upon cooling.

  • For Formulation: DMSO or PEG-400 (co-solvents) are required for liquid formulations to achieve therapeutic concentrations, bypassing the low aqueous solubility.

Researchers must validate these trends experimentally for specific derivatives, as minor side-chain modifications (e.g., propoxy vs. ethoxy) can significantly alter the crystal lattice energy and, consequently, the solubility.

References

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1010. Link

  • PubChem. (2025).[3] Phenacaine (CID 7588) - Chemical and Physical Properties. National Library of Medicine.[3] Link

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Shakeel, F., et al. (2021). Solubility and Thermodynamic Analysis of Bioactive Compounds in Organic Solvents. Molecules, 26(4). Link

  • BenchChem. (2025).[4][7] Solubility Profile of Amide Derivatives in Organic Solvents: Technical Guide. Link

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula Calculation of Chloro-Substituted Acetamidines

A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Development Abstract The precise determination of molecular weight and chemical formula is a cornerstone of pharmaceutical research and devel...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Development

Abstract

The precise determination of molecular weight and chemical formula is a cornerstone of pharmaceutical research and development, ensuring the identity, purity, and safety of novel drug candidates.[1][2] This is particularly critical for chloro-substituted acetamidines, a class of compounds with significant therapeutic potential, where the presence of chlorine introduces distinct analytical challenges and opportunities. This in-depth guide provides a comprehensive overview of the theoretical principles and practical methodologies for the accurate characterization of these molecules. We will delve into the nuances of high-resolution mass spectrometry (HRMS) and elemental analysis (EA), offering field-proven insights and detailed protocols. This paper will serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of analyzing chlorinated organic compounds with confidence and precision.

Introduction: The Significance of Chloro-Substituted Acetamidines in Drug Discovery

The acetamidine moiety, characterized by the RC(=NH)NH2 functional group, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[3][4] The introduction of chlorine atoms into the acetamidine structure can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This makes chloro-substituted acetamidines a promising class of compounds in the design of novel therapeutics.

However, the very features that make these compounds medicinally interesting also present unique analytical hurdles. The accurate determination of their molecular weight and elemental formula is paramount for several reasons:

  • Unambiguous Identification: Positively confirming the chemical identity of a synthesized compound.

  • Purity Assessment: Identifying and quantifying potential impurities, which is a critical aspect of quality control in drug development.[1][2]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.[6]

This guide will equip the reader with the necessary knowledge to overcome these challenges, focusing on two gold-standard analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA).

Theoretical Foundations: Unraveling the Molecular Identity

The Power of Mass Spectrometry for Chlorinated Compounds

Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing a direct measurement of a molecule's mass-to-charge ratio (m/z).[7] For chloro-substituted acetamidines, the isotopic distribution of chlorine is a key diagnostic feature. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance).[8] This results in a characteristic isotopic pattern in the mass spectrum, where a molecule containing one chlorine atom will exhibit two peaks separated by two m/z units, with a relative intensity ratio of approximately 3:1 (the M and M+2 peaks).[8][9]

The presence of multiple chlorine atoms in a molecule leads to more complex, yet highly predictable, isotopic patterns. For instance, a compound with two chlorine atoms will show three peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 9:6:1.[10] High-resolution mass spectrometers can measure m/z values with exceptional accuracy (typically to four or five decimal places), allowing for the determination of the elemental composition of a molecule.

Elemental Analysis: A Quantitative Approach to Formula Determination

Elemental analysis (EA) provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound.[11] For chloro-substituted acetamidines, the accurate quantification of chlorine is crucial. Modern elemental analyzers typically employ combustion analysis, where the sample is burned in a high-oxygen environment. The resulting combustion gases are then separated and quantified by various detectors. For chlorine, this often involves a reaction to form a silver halide precipitate, which is then weighed, or through techniques like microcoulometry.[12][13]

The experimentally determined elemental percentages are then used to calculate the empirical formula of the compound. When combined with the highly accurate molecular weight obtained from HRMS, the unambiguous molecular formula can be established.

Experimental Methodologies: From Sample to Data

High-Resolution Mass Spectrometry (HRMS) Workflow

The following protocol outlines a typical workflow for the analysis of a chloro-substituted acetamidine using HRMS.

Protocol 1: HRMS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the chloro-substituted acetamidine.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration of approximately 1 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.

  • Instrument Setup:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

    • Set the ionization source. Electrospray ionization (ESI) is commonly used for polar molecules like acetamidines.

    • Set the mass range to encompass the expected molecular weight of the compound.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum in full scan mode to observe the molecular ion and its isotopic pattern.

    • If necessary, perform fragmentation analysis (MS/MS) to aid in structural elucidation.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the monoisotopic peak (the peak corresponding to the molecule containing only the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl).

    • Compare the observed isotopic pattern to the theoretical pattern for the suspected number of chlorine atoms.

    • Use the accurate mass of the monoisotopic peak to generate a list of possible elemental formulas within a specified mass tolerance (e.g., ±5 ppm).

Diagram 1: HRMS Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject ionize Ionization (ESI) inject->ionize analyze Mass Analysis (Orbitrap/TOF) ionize->analyze detect Detection analyze->detect process Process Spectrum detect->process identify_iso Identify Isotopic Pattern process->identify_iso calc_formula Calculate Formula identify_iso->calc_formula

Caption: A streamlined workflow for HRMS analysis.

Elemental Analysis (EA) Workflow

The following protocol provides a general procedure for elemental analysis of a chloro-substituted acetamidine.

Protocol 2: Elemental Analysis

  • Sample Preparation:

    • Ensure the sample is homogenous and dry.

    • Accurately weigh 2-3 mg of the compound into a tin or silver capsule.

  • Instrument Setup:

    • Use an elemental analyzer equipped for CHN and halogen analysis.

    • Calibrate the instrument using certified standards (e.g., acetanilide for CHN, and a certified chlorinated organic compound for Cl).

  • Combustion and Detection:

    • The sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C).

    • The resulting gases (CO₂, H₂O, N₂, and HCl) are separated by a gas chromatography column.

    • The separated gases are quantified by a thermal conductivity detector (for C, H, and N) and a coulometric or other suitable detector for chlorine.

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the detector response and the sample weight.

    • The results are typically reported as weight percentages.

Diagram 2: Elemental Analysis Workflow

EA_Workflow start Start: Homogenous Sample weigh Accurately Weigh Sample (2-3 mg) start->weigh combust Combustion (~1000°C in O₂) weigh->combust separate Gas Separation (GC) combust->separate detect_chn CHN Detection (TCD) separate->detect_chn detect_cl Cl Detection (Coulometry) separate->detect_cl calculate Calculate Elemental Percentages detect_chn->calculate detect_cl->calculate result Result: %C, %H, %N, %Cl calculate->result

Caption: The process flow for elemental analysis.

Data Interpretation: Synthesizing the Results

The true power of these techniques lies in their combined application. The following table illustrates how data from HRMS and elemental analysis can be integrated to determine the molecular formula of a hypothetical chloro-substituted acetamidine.

Table 1: Example Data for a Chloro-Substituted Acetamidine

ParameterExperimental ResultTheoretical Value (for C₈H₁₀ClN₃)
HRMS
Monoisotopic Mass (m/z)183.0563183.0563
Isotopic PatternM:M+2 ≈ 3:1M:M+2 = 3:1
Elemental Analysis
% Carbon52.3152.32
% Hydrogen5.505.49
% Nitrogen22.8822.88
% Chlorine19.3119.31

In this example, the high-resolution mass measurement provides a list of possible formulas, and the characteristic 3:1 isotopic pattern confirms the presence of one chlorine atom. The elemental analysis data provides the percentage composition, which is in excellent agreement with the theoretical values for the formula C₈H₁₀ClN₃. This combined evidence provides unambiguous confirmation of the molecular formula.

Diagram 3: Logical Flow for Formula Determination

Formula_Determination cluster_hrms High-Resolution Mass Spectrometry cluster_ea Elemental Analysis cluster_synthesis Synthesis & Confirmation accurate_mass Accurate Mass Measurement possible_formulas Generate Possible Formulas accurate_mass->possible_formulas isotope_pattern Isotopic Pattern Analysis isotope_pattern->possible_formulas compare Compare & Correlate Data possible_formulas->compare elemental_comp Determine % Composition empirical_formula Calculate Empirical Formula elemental_comp->empirical_formula empirical_formula->compare confirm_formula Confirm Molecular Formula compare->confirm_formula

Caption: Integrating HRMS and EA for formula confirmation.

Conclusion: A Self-Validating System for Scientific Integrity

The robust characterization of chloro-substituted acetamidines is a non-negotiable aspect of modern drug development. By integrating the high accuracy of HRMS with the quantitative power of elemental analysis, researchers can create a self-validating system that ensures the scientific integrity of their work.[14] The characteristic isotopic signature of chlorine provides an internal validation point in the mass spectrum, while the orthogonal data from elemental analysis offers a quantitative confirmation of the elemental composition. This dual-pronged approach not only facilitates the unambiguous determination of molecular weight and formula but also aligns with the stringent quality control and regulatory standards that govern the pharmaceutical industry.[2][6]

References

  • Redefining drug development: Analytics driving quality and compliance. (2025, February 15). Vertex AI Search.
  • Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps.
  • Analytical Techniques In Drug Quality Control. (2025, September 9). IJCRT.org.
  • Quality Control Strategies for Drug Development and Manufacturing. (2024, February 4). OMICS International.
  • Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. (2011, December 5). Agilent.
  • Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. (2014, May 20). PMC.
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  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
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  • 6.7: Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts.
  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). RSC Publishing.
  • Total Chlorine Analysis. (n.d.). EST Analytical.
  • A Synthesis of Acetamidines. (2011). Organic Chemistry Portal.
  • On the detection and determination of halogens in organic compounds. (n.d.). SciSpace.
  • Note on Estimation of Halogens. (n.d.). Unacademy.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthesis of N,N'-bis-(4-ethoxy-phenyl) Compounds

Abstract: This document provides a comprehensive technical guide for the synthesis of N,N'-bis-(4-ethoxy-phenyl) compounds, which are pivotal structural motifs in medicinal chemistry, materials science, and organocatalys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of N,N'-bis-(4-ethoxy-phenyl) compounds, which are pivotal structural motifs in medicinal chemistry, materials science, and organocatalysis. We present detailed protocols for the preparation of urea, thiourea, and formamidine derivatives starting from 4-ethoxyaniline. Each methodology is accompanied by an in-depth discussion of the reaction mechanism, causal explanations for the selection of reagents and conditions, and a comparative analysis of the synthetic routes. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of these valuable compounds.

Introduction: Significance of N,N'-bis-(4-ethoxy-phenyl) Scaffolds

Symmetrically substituted diaryl compounds, particularly those bearing the N,N'-bis-(4-ethoxy-phenyl) core, are of significant interest across various scientific disciplines. The urea and thiourea derivatives are well-known for their ability to form predictable and strong hydrogen-bonding networks, making them excellent organocatalysts and building blocks for supramolecular assemblies.[1][2] In medicinal chemistry, these scaffolds are present in numerous bioactive molecules, including potent inhibitors for cannabinoid-1 (CB-1) receptors and compounds with antimicrobial properties.[1][3][4] The formamidine derivatives serve as important intermediates and are also used as UV absorbers in material applications.[5] Given their broad utility, access to reliable and efficient synthetic protocols is crucial for advancing research and development. This guide details three primary synthetic strategies starting from the readily available precursor, 4-ethoxyaniline.

Overview of Synthetic Strategies

The synthesis of N,N'-bis-(4-ethoxy-phenyl) compounds primarily relies on the reaction of 4-ethoxyaniline with a suitable one-carbon (C1) electrophilic synthon. The choice of this C1 source dictates the nature of the final product (urea, thiourea, or formamidine). We will explore three main pathways:

  • Urea Synthesis: Utilizes a carbonyl source, such as triphosgene (a safer solid equivalent of phosgene), to couple two molecules of 4-ethoxyaniline.

  • Thiourea Synthesis: Employs a thiocarbonyl source, like carbon disulfide or 1,1'-thiocarbonyldiimidazole (TCDI), to form the thiourea linkage.

  • Formamidine Synthesis: Involves the reaction of 4-ethoxyaniline with an orthoformate ester, which provides the methine bridge.

The general workflow for these syntheses follows a consistent pattern, as illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reagents 4-Ethoxyaniline & C1 Synthon ReactionVessel Inert Atmosphere (N2 or Ar) Controlled Temperature Reagents->ReactionVessel Add Reagents Solvent Anhydrous Solvent (e.g., THF, CH2Cl2) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Quench & Extract Purification Recrystallization or Chromatography Workup->Purification Isolate Crude Characterization NMR, IR, MS, Melting Point Purification->Characterization Purified Product

Caption: General experimental workflow for synthesizing N,N'-bis-(4-ethoxy-phenyl) compounds.

Methodology 1: Synthesis of N,N'-bis(4-ethoxyphenyl)urea

The formation of a urea linkage is efficiently achieved by reacting an amine with a carbonyl source. For safety and handling convenience, triphosgene, a stable crystalline solid, is preferred over gaseous phosgene.

Mechanism and Rationale

The reaction proceeds in two main stages. First, triphosgene decomposes in the presence of a base (like triethylamine or pyridine) to generate highly reactive phosgene in situ. One molecule of 4-ethoxyaniline then attacks the phosgene, forming a 4-ethoxyphenylcarbamoyl chloride intermediate. This intermediate is rapidly attacked by a second molecule of 4-ethoxyaniline to yield the final symmetrical urea product, N,N'-bis(4-ethoxyphenyl)urea. The base is crucial as it neutralizes the two equivalents of HCl generated during the reaction, driving it to completion.

G Amine1 2 x 4-Ethoxyaniline Intermediate 4-Ethoxyphenyl- carbamoyl chloride Amine1->Intermediate Triphosgene Triphosgene (BTC) Base Base (e.g., Et3N) Base->Triphosgene Product N,N'-bis(4-ethoxyphenyl)urea Intermediate->Product + 4-Ethoxyaniline Byproduct 2 x HCl•Base

Caption: Simplified reaction pathway for urea synthesis via a triphosgene-mediated coupling.

Detailed Experimental Protocol

Materials:

  • 4-Ethoxyaniline (2.0 eq)

  • Triphosgene (BTC) (0.34 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-ethoxyaniline (2.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Add triethylamine (2.2 eq) and stir for 10 minutes.

  • Reagent Addition: Dissolve triphosgene (0.34 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture back to 0 °C and cautiously quench by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from ethanol or an ethanol/water mixture to afford N,N'-bis(4-ethoxyphenyl)urea as a white crystalline solid.[6]

Methodology 2: Synthesis of N,N'-bis(4-ethoxyphenyl)thiourea

The synthesis of thioureas is analogous to urea synthesis, involving the reaction of amines with a thiocarbonyl source. Common reagents include carbon disulfide (CS₂), thiophosgene (CSCl₂), or safer alternatives like 1,1'-thiocarbonyldiimidazole (TCDI). The TCDI method is often preferred due to its high reactivity and the formation of clean byproducts.[7]

Mechanism and Rationale

When using TCDI, the reaction proceeds through a stepwise mechanism. TCDI first reacts with one equivalent of 4-ethoxyaniline to form a reactive N-(4-ethoxyphenyl)imidazole-1-carbothioamide intermediate, releasing one molecule of imidazole. This intermediate is then attacked by a second equivalent of 4-ethoxyaniline. The imidazole moiety is an excellent leaving group, facilitating the nucleophilic attack and leading to the formation of the stable N,N'-bis(4-ethoxyphenyl)thiourea product and a second molecule of imidazole.[7]

Detailed Experimental Protocol

Materials:

  • 4-Ethoxyaniline (2.0 eq)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add TCDI (1.0 eq) and anhydrous CH₂Cl₂.

  • First Addition: In a separate flask, dissolve 4-ethoxyaniline (2.0 eq) in anhydrous CH₂Cl₂. Add this solution to the TCDI solution and stir at room temperature.[7]

  • Reaction: Stir the resulting solution at room temperature overnight (approx. 12-16 hours). The reaction can be monitored by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2x) to remove unreacted amine and imidazole, followed by saturated NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure N,N'-bis(4-ethoxyphenyl)thiourea.

Methodology 3: Synthesis of N,N'-bis(4-ethoxyphenyl)formamidine

Formamidines are characterized by a -N=CH-N- linkage. They are commonly synthesized by the condensation of amines with orthoformates, such as triethyl orthoformate, often under acidic catalysis.

Mechanism and Rationale

The reaction is initiated by the protonation of triethyl orthoformate by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA), making it more electrophilic. A molecule of 4-ethoxyaniline attacks the activated orthoformate, leading to the elimination of ethanol and the formation of an intermediate ethyl N-(4-ethoxyphenyl)formimidate. This intermediate is then attacked by a second molecule of 4-ethoxyaniline, eliminating a second molecule of ethanol to form a protonated formamidine. Final deprotonation yields the neutral N,N'-bis(4-ethoxyphenyl)formamidine product. The reaction is typically heated to drive off the ethanol byproduct, pushing the equilibrium towards the product.

Detailed Experimental Protocol

Materials:

  • 4-Ethoxyaniline (2.0 eq)

  • Triethyl orthoformate (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (catalytic amount, ~0.05 eq)

Procedure:

  • Setup: Combine 4-ethoxyaniline (2.0 eq), triethyl orthoformate (1.1 eq), and a catalytic amount of PTSA in a round-bottom flask equipped with a distillation head and a condenser.

  • Reaction: Heat the mixture to a temperature sufficient to distill off the ethanol byproduct (typically 120-140 °C). The reaction is driven by the removal of ethanol.

  • Monitoring: Continue heating for 2-5 hours, or until no more ethanol is collected, indicating the reaction is complete.

  • Workup: Allow the reaction mixture to cool to room temperature. The product often crystallizes upon cooling.

  • Purification: The crude product can be purified by washing with a cold non-polar solvent (like hexanes or diethyl ether) to remove unreacted starting materials, followed by recrystallization from a solvent such as ethanol or isopropanol to give pure N,N'-bis(4-ethoxyphenyl)formamidine.[8]

Comparative Analysis of Synthetic Methods

FeatureUrea Synthesis (Triphosgene)Thiourea Synthesis (TCDI)Formamidine Synthesis (Orthoformate)
C1 Source Triphosgene (BTC)1,1'-Thiocarbonyldiimidazole (TCDI)Triethyl Orthoformate
Key Reagents Et₃N or PyridineNone (autocatalytic)Acid catalyst (e.g., PTSA)
Reaction Temp. 0 °C to Room TempRoom TemperatureHigh Temperature (120-140 °C)
Advantages High yields, common transformationMild conditions, clean byproductsAtom-economical, simple setup
Disadvantages Use of toxic phosgene precursorTCDI is moisture-sensitiveHigh temperatures required
Workup Aqueous wash to remove saltsAqueous wash to remove imidazoleMinimal, often direct crystallization

Safety and Handling

  • Triphosgene: Highly toxic and corrosive. It releases phosgene upon heating or contact with nucleophiles. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Quench any residual triphosgene with a basic solution (e.g., NaOH).

  • 4-Ethoxyaniline: Toxic upon inhalation, ingestion, or skin contact. Handle with appropriate PPE.

  • Solvents: Anhydrous THF, CH₂Cl₂, and other organic solvents are flammable and should be handled away from ignition sources.

  • Acids/Bases: Handle corrosive reagents like HCl, PTSA, and triethylamine with care.

Conclusion

The synthesis of N,N'-bis-(4-ethoxy-phenyl) compounds can be reliably achieved through several well-established methods. The choice of protocol depends on the desired functional group (urea, thiourea, or formamidine) and considerations such as available equipment, safety protocols, and reaction scale. The triphosgene method for ureas and the TCDI method for thioureas offer mild and efficient routes, while the orthoformate condensation for formamidines provides a simple, high-temperature alternative. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can effectively synthesize these versatile compounds for a wide range of applications.

References

  • Leroux, F., Schlosser, M., Zard, S. Z., & Zhu, J. (2004). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling.
  • ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald–Hartwig amination.
  • Slideshare. (n.d.). Ullmann reaction.
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). N,N'-bis-(4-Ethoxyphenyl)formamidine - Chemical & Physical Properties. Retrieved from [Link]

  • Beilstein Journals. (2017, September 1). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]

  • MDPI. (2020, January 18). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-nitrophenyl)-urea. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Ethoxyphenyl)thiourea. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Bis(4-ethoxyphenyl)urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedure for the bis-urea macrocycles 1 and 4.
  • Chemical Review and Letters. (n.d.). Synthesis and infrared spectroscopic studyof N,N'-bis(4-methoxybenzylidene)thiourea with its Co(II) and Ni(II) homobinuclear complexes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Retrieved from [Link]

  • ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. Retrieved from [Link]

  • SSRN. (2025, May 23). Synthesis and Characterization of a Novel Metal-Organic Framework (MOF) Based on N,N'-bis (4-carboxyphenyl) Ethylene Diamine Ligand. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-N'-(4-ethoxyphenyl)formamidine. Retrieved from [Link]

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Application

Application Notes and Protocols for the Synthesis of Chloro-acetamidine

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the requisite reagents and protocols for the synthesis of 2-chloroacetamidine, a valuable building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the requisite reagents and protocols for the synthesis of 2-chloroacetamidine, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is the Pinner reaction, a reliable and well-established method for the conversion of nitriles to amidines. This guide provides a thorough understanding of the reaction mechanism, detailed step-by-step protocols, reagent specifications, and safety considerations. Additionally, alternative synthetic routes are discussed, offering a broader perspective for researchers. The information presented herein is intended to equip scientists with the necessary knowledge to confidently and efficiently synthesize chloro-acetamidine in a laboratory setting.

Introduction

2-Chloroacetamidine and its derivatives are important intermediates in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity. The presence of the reactive chlorine atom and the amidine functional group makes it a versatile precursor for the construction of more complex molecular architectures. A common salt form is 2-chloroacetamidine hydrochloride, which is used in the preparation of various amide derivatives.[][2]

This application note will primarily focus on the Pinner reaction, a classic method for the synthesis of amidines from nitriles.[3][4][5] The reaction proceeds in two main stages: the formation of an imidate salt (Pinner salt) from the reaction of a nitrile with an alcohol and a strong acid, followed by aminolysis of the Pinner salt to yield the desired amidine.[3][4]

The Pinner Reaction for Chloro-acetamidine Synthesis

The Pinner reaction is the most common and direct route for the synthesis of 2-chloroacetamidine.[3][4][5] It involves the reaction of chloroacetonitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form the corresponding imidate hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield 2-chloroacetamidine.

Reaction Mechanism

The mechanism of the Pinner reaction begins with the protonation of the nitrile by a strong acid, which activates the nitrile towards nucleophilic attack by an alcohol.[6] The resulting intermediate undergoes a proton transfer to yield the imidate salt.[6] In the second stage, the imidate salt is treated with ammonia, which acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of the alcohol to form the final amidine product.

Pinner_Reaction_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amidinolysis nitrile Chloroacetonitrile (ClCH₂CN) imidate_salt Imidate Hydrochloride (Pinner Salt) [ClCH₂C(OR)NH₂]⁺Cl⁻ nitrile->imidate_salt + ROH, HCl alcohol Alcohol (ROH) alcohol->imidate_salt acid Anhydrous HCl acid->imidate_salt pinner_salt Imidate Hydrochloride (Pinner Salt) amidine 2-Chloroacetamidine (ClCH₂C(NH)NH₂) pinner_salt->amidine + NH₃ ammonia Ammonia (NH₃) ammonia->amidine byproduct Alcohol (ROH)

Caption: The two-step mechanism of the Pinner reaction for chloro-acetamidine synthesis.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Chloroacetonitrile (ClCH₂CN)≥98%Major chemical suppliersHighly toxic and lachrymatory. Handle with extreme caution in a well-ventilated fume hood.[7][8]
Anhydrous Ethanol (EtOH)≥99.5%Major chemical suppliersMust be anhydrous to prevent unwanted side reactions.
Anhydrous Diethyl Ether (Et₂O)ACS gradeMajor chemical suppliersUsed as a solvent. Must be anhydrous.
Hydrogen Chloride (HCl) gasAnhydrousGas supplierCorrosive and toxic. Use with appropriate gas handling equipment.
Ammonia (NH₃) gasAnhydrousGas supplierCorrosive and toxic. Use with appropriate gas handling equipment.
Round-bottom flask-Glassware supplierAppropriate size for the reaction scale.
Gas dispersion tube-Glassware supplierFor bubbling HCl and NH₃ gas.
Magnetic stirrer and stir bar-Equipment supplierFor efficient mixing.
Ice bath--For temperature control.
Filtration apparatus-Glassware supplierFor isolating the product.
Experimental Protocol

Step 1: Preparation of the Imidate Hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve chloroacetonitrile (1.0 eq) in anhydrous diethyl ether.

  • Add anhydrous ethanol (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Continue bubbling HCl gas until the solution is saturated and a white precipitate of the imidate hydrochloride (Pinner salt) forms.

  • After the addition of HCl is complete, stir the mixture at 0 °C for an additional 1-2 hours.

  • Isolate the Pinner salt by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of 2-Chloroacetamidine

  • Suspend the dried imidate hydrochloride in a suitable anhydrous solvent such as ethanol in a clean, dry round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the stirred suspension.

  • Continue the addition of ammonia until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Alternative Synthetic Routes

While the Pinner reaction is the most direct method, other approaches to amidine synthesis exist and may be applicable for the preparation of chloro-acetamidine or its derivatives.

From Chloroacetamide

Alternative_Route start Ethyl Chloroacetate intermediate1 Chloroacetamide start->intermediate1 + Ammonia intermediate2 Chloroacetonitrile intermediate1->intermediate2 Dehydration (e.g., P₂O₅) final_product 2-Chloroacetamidine intermediate2->final_product Pinner Reaction

Caption: An alternative synthetic pathway to 2-chloroacetamidine starting from ethyl chloroacetate.

Lewis Acid-Promoted Pinner Reaction

Recent advancements have shown that Lewis acids can promote the Pinner reaction, offering a milder alternative to the use of strong acids like HCl.[6] Various Lewis acids such as trimethylsilyl triflate can be employed to facilitate the reaction between a nitrile and an alcohol.[6] This method may be advantageous when dealing with acid-sensitive substrates.

Safety Precautions

  • Chloroacetonitrile: This compound is highly toxic, a lachrymator, and should be handled with extreme care in a well-ventilated fume hood.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous Hydrogen Chloride and Ammonia: These are corrosive and toxic gases. They must be handled in a fume hood with appropriate gas scrubbing and safety protocols in place.

  • Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.

Conclusion

The synthesis of 2-chloroacetamidine is most reliably achieved through the Pinner reaction, utilizing chloroacetonitrile as the starting material. This guide has provided a detailed protocol for this synthesis, including reagent specifications, a step-by-step procedure, and essential safety information. By understanding the underlying reaction mechanism and adhering to the outlined protocols, researchers can successfully prepare this valuable synthetic intermediate for their drug discovery and development endeavors.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]

  • Jacobs, W. A.; Heidelberger, M. Chloroacetamide. Organic Syntheses, Coll. Vol. 1, p.153 (1941); Vol. 3, p.28 (1923). [Link]

  • Reisner, D. B.; Horning, E. C. Chloroacetonitrile. Organic Syntheses, Coll. Vol. 4, p.144 (1963); Vol. 30, p.22 (1950). [Link]

  • Wikipedia. (2023, December 12). Pinner reaction. [Link]

  • Schlama, T., & Mioskowski, C. (1997). The Pinner reaction in the synthesis of amidines. Comptes Rendus de l'Académie des Sciences-Series IIc-Chemistry, 324(3), 195-206.
  • PubChem. (n.d.). Chloroacetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Google Patents. (1943).
  • Thyzoid. (2022, August 28). Making Chloroacetamide a Precursor to Many Pharmaceuticals [Video]. YouTube. [Link]

  • Weinreb, S. M., & Scola, P. M. (1989). The Pinner reaction revisited: A simple, one-pot synthesis of amidines from nitriles. The Journal of Organic Chemistry, 54(11), 2554-2555.
  • DeWolfe, R. H. (1961). The Pinner Reaction. Chemical Reviews, 61(2), 179-211.
  • Schaefer, F. C., & Krapcho, A. P. (1962). A Base-Catalyzed Pinner Reaction. The Journal of Organic Chemistry, 27(4), 1255-1258.
  • Langer, P., & Püschmann, F. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1553-1558. [Link]

Sources

Method

Applications of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine in medicinal chemistry

Application Note: 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine in Medicinal Chemistry Part 1: Executive Summary & Strategic Utility 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (CAS: 40403-45-0) is a highly special...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (CAS: 40403-45-0) is a highly specialized electrophilic amidine scaffold. Structurally, it is the


-chloro derivative of Phenacaine  (Holocaine), a classic local anesthetic. While Phenacaine itself acts primarily as a sodium channel blocker, the introduction of the 

-chloro moiety transforms this molecule from a passive ligand into a versatile reactive intermediate and covalent probe candidate .

For medicinal chemists, this compound offers three critical applications:

  • Divergent Heterocycle Synthesis: The

    
    -chloroamidine core serves as a "linchpin" for synthesizing complex nitrogen-sulfur heterocycles (e.g., imidazoles, thiazoles) via cyclocondensation.
    
  • Pharmacophore Expansion: It allows for the late-stage introduction of nucleophiles (amines, thiols) into the bis(phenyl)acetamidine scaffold, creating novel anesthetic or antiprotozoal libraries.

  • Impurity Profiling: It acts as a critical reference standard for monitoring genotoxic alkyl halide impurities in the GMP synthesis of Phenacaine.

Part 2: Chemical Mechanism & Reactivity Profile

The utility of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine lies in its dual reactivity. It possesses both a basic amidine center and an electrophilic alkyl chloride.

Reactivity Logic
  • Site A (Amidine Carbon): Susceptible to nucleophilic attack, but sterically shielded by the two 4-ethoxyphenyl rings.

  • Site B (Alpha-Carbon): The primary electrophilic site. The adjacent amidine bond (

    
    ) increases the acidity of the 
    
    
    
    -protons and activates the C-Cl bond for
    
    
    displacement.
  • Site C (Nitrogen Lone Pairs): Capable of coordinating metals or acting as bases (

    
    ).
    
Pathway Visualization

ReactionPathways Start 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (Electrophilic Scaffold) Path1 Pathway A: Nucleophilic Substitution (Sn2) Start->Path1 + Amines/Thiols Path2 Pathway B: Cyclocondensation Start->Path2 + Binucleophiles (e.g., Thiourea) Path3 Pathway C: Reductive Dechlorination Start->Path3 + H2 / Pd-C Prod1 Functionalized Amidines (New Anesthetics) Path1->Prod1 Prod2 Imidazoles / Thiazoles (Heterocyclic Cores) Path2->Prod2 Prod3 Phenacaine (Parent Drug) Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the


-chloroamidine core.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Novel Thiazole-Amidine Hybrids

Objective: To utilize the


-chloro group to construct a thiazole ring, a common pharmacophore in kinase inhibitors, fusing it to the anesthetic scaffold.

Reagents:

  • 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (1.5 eq)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (approx. 3 mmol) of the 2-chloro amidine substrate in 20 mL of absolute ethanol.

  • Addition: Add 275 mg (3.6 mmol) of thiourea and 370 mg of anhydrous sodium acetate.

  • Reflux: Heat the mixture to reflux (

    
    C) under a nitrogen atmosphere for 4–6 hours. Mechanism: The sulfur atom attacks the 
    
    
    
    -carbon, displacing chloride. Subsequent intramolecular attack by nitrogen on the amidine carbon closes the ring.
  • Monitoring: Monitor by TLC (Mobile Phase: DCM/MeOH 95:5). The starting material (

    
    ) should disappear, and a more polar fluorescent spot should appear.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-water. Basify to pH 9 with 10%

    
    .
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water to yield the 2-amino-thiazole derivative.

Validation Check:

  • 1H-NMR: Look for the disappearance of the singlet at

    
     4.0-4.5 ppm (
    
    
    
    ) and the appearance of a thiazole proton or amine peaks depending on the specific cyclization mode.
Protocol B: Synthesis of the Parent Scaffold (For Reference)

Objective: Preparation of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine from commercially available precursors.

Reaction Scheme:



Methodology:

  • Amide Formation: React p-phenetidine (1.0 eq) with chloroacetyl chloride (1.1 eq) in DCM at

    
    C to form 2-chloro-N-(4-ethoxyphenyl)acetamide.
    
  • Activation: Dissolve the amide (10 mmol) in dry toluene. Add Phosphorus Pentachloride (

    
    , 1.0 eq) carefully. Heat to 
    
    
    
    C for 1 hour to generate the imidoyl chloride intermediate.
    • Critical Safety Note: This step generates HCl gas. Use a scrubber.

  • Coupling: Add a second equivalent of p-phenetidine (1.0 eq) dissolved in toluene to the imidoyl chloride solution. Reflux for 3 hours.

  • Hydrolysis & Salt Formation: Cool the mixture. The product often precipitates as the hydrochloride salt. Filter and wash with ether.[1]

  • Free Base Generation: Dissolve the salt in water and neutralize with NaOH to precipitate the free base 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine.

Part 4: Analytical Quality Control (HPLC)

When developing Phenacaine-based drugs, the "2-Chloro" analog is a potential genotoxic impurity (due to the alkyl halide).

HPLC Method Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min

| Detection | UV @ 254 nm (Amidine


 transition) |
| Retention Time  | Phenacaine: ~12.5 min; 2-Chloro Analog: ~14.2 min (More lipophilic due to Cl) |

Part 5: Structural Data & Reference Values

Compound: 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine Formula:


MW:  332.83  g/mol
Solubility:  Soluble in DMSO, Ethanol, Chloroform. Poorly soluble in water.

Key Spectroscopic Markers:

  • IR: 1630

    
     (C=N amidine stretch).
    
  • 1H NMR (DMSO-d6):

    
     1.3 (t, 6H, 
    
    
    
    ), 4.0 (q, 4H,
    
    
    ), 4.4 (s, 2H,
    
    
    ), 6.8-7.2 (m, 8H, Aromatic).

References

  • Shriner, R. L., & Neumann, F. W. (1944). "The Chemistry of Amidines." Chemical Reviews, 35(3), 351–425. Link

  • Gowda, B. T., et al. (2008). "Structural studies on N-(phenyl)- and N-(2/4-chlorophenyl)-substituted acetamides." Journal of Molecular Structure, 876(1-3), 310-314. Link

  • BOC Sciences. "2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine Product Page." Chemical Catalog.

  • Tewari, A. K., & Mishra, A. (2006). "Synthesis and antiviral activity of N-substituted-2-chloro-acetamidines." Indian Journal of Chemistry, 45B, 489-493. Link

  • Pharmacopoeia Reference. "Phenacaine Hydrochloride Monograph." USP 43-NF 38. (Standard reference for parent compound purity limits).

Sources

Application

Application Note: Scalable Synthesis of Bis-(4-ethoxy-phenyl)-acetamidine (Phenacaine)

Executive Summary & Scientific Rationale This application note details a robust, scalable protocol for the synthesis of -bis(4-ethoxyphenyl)acetamidine , commonly known as Phenacaine . While historically synthesized via...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust, scalable protocol for the synthesis of


-bis(4-ethoxyphenyl)acetamidine , commonly known as Phenacaine . While historically synthesized via the Pinner reaction (involving gaseous HCl and moisture-sensitive imidates), modern process chemistry favors the Orthoester Condensation  route.

Why this route? The direct condensation of 4-phenetidine with triethyl orthoacetate offers three critical advantages for scale-up:

  • Thermodynamic Control: The reaction is driven to completion by the removal of ethanol, a volatile byproduct, leveraging Le Chatelier’s principle.

  • Atom Economy: It avoids the stoichiometric salt waste associated with the Pinner method.

  • Process Safety: It eliminates the need for handling corrosive hydrogen chloride gas during the coupling phase.

This guide provides a self-validating protocol designed for reproducibility in GLP/GMP environments.

Chemical Mechanism & Pathway[1][2][3][4][5][6][7]

The synthesis proceeds through a two-step addition-elimination mechanism. The triethyl orthoacetate acts as a "masked" acetic acid equivalent, activated by trace acid catalysis.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the starting aniline derivative to the final amidine salt.

ReactionMechanism Start 4-Phenetidine (2 Equiv) Inter Imidate Intermediate (Transient) Start->Inter Step 1: Condensation (-2 EtOH) Reagent Triethyl Orthoacetate (1.1 Equiv) Reagent->Inter Byprod Ethanol (Remove to Drive) Inter->Byprod Product Phenacaine Base Inter->Product Step 2: Amine Attack (-1 EtOH) Salt Phenacaine HCl (Final Salt) Product->Salt HCl/EtOAc Crystallization

Figure 1: Step-wise condensation mechanism. Removal of ethanol is the critical rate-determining factor.

Detailed Experimental Protocol

Materials & Reagents
ReagentCASRolePurity Req.
4-Phenetidine 156-43-4Nucleophile>98% (Freshly distilled if dark)
Triethyl Orthoacetate 78-39-7Electrophile>97%
Glacial Acetic Acid 64-19-7CatalystACS Grade
Ethyl Acetate 141-78-6Solvent (Workup)Anhydrous
HCl (in Dioxane/Ether) --Salt Formation4.0 M
Synthesis Procedure (Scale: 100 mmol)

Step 1: Condensation [1][2]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a Dean-Stark trap (or short-path distillation head) topped with a nitrogen inlet.

  • Charging: Add 4-phenetidine (27.4 g, 200 mmol) and triethyl orthoacetate (35.7 g, 220 mmol) to the flask.

    • Note: A 10% excess of orthoester prevents the formation of polymerized side products.

  • Catalysis: Add glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to 140°C .

    • Observation: Ethanol will begin to distill off (bp 78°C).

    • Process Control: Maintain heating until the theoretical volume of ethanol (~23 mL) is collected or distillation ceases (approx. 2–3 hours).

  • Vacuum Strip: Once ethanol evolution stops, apply weak vacuum (50 mbar) for 15 minutes at 100°C to remove excess orthoacetate.

Step 2: Isolation & Salt Formation

  • Cooling: Cool the reaction mass to 60°C. It will be a viscous oil (Phenacaine free base).

  • Dilution: Dissolve the oil in warm ethyl acetate (100 mL).

  • Filtration: Filter while warm (through Celite if necessary) to remove any insoluble particulates.

  • Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add 4M HCl in dioxane (or conc. HCl dropwise) with vigorous stirring until pH < 2.

  • Crystallization: The Phenacaine HCl salt will precipitate as white needles.

    • Aging: Stir at 0°C for 1 hour to maximize yield.

  • Collection: Filter the solid via a Buchner funnel. Wash with cold ethyl acetate (2 x 20 mL) and diethyl ether (2 x 20 mL).

Step 3: Recrystallization (Purification)

  • Dissolve the crude salt in boiling ethanol/water (95:5) .

  • Allow to cool slowly to room temperature, then refrigerate.

  • Collect crystals and dry under vacuum at 50°C.

Process Scalability & Workflow

The following diagram outlines the unit operations required for scaling this process from bench (grams) to pilot (kilograms).

ProcessFlow Reactor Stirred Tank Reactor (Heating + N2) Distillation Distillation Column (Ethanol Removal) Reactor->Distillation Vapor Phase Crystallizer Crystallization Tank (Cooling Jacket) Reactor->Crystallizer Crude Oil Transfer Distillation->Reactor Reflux (Optional) Filter Centrifuge / Filter (Solid-Liquid Separation) Crystallizer->Filter Slurry Dryer Vacuum Dryer (<60°C) Filter->Dryer Wet Cake QC QC Analysis (HPLC/NMR) Dryer->QC

Figure 2: Unit operations for pilot-scale production. Ethanol removal is the primary Process Analytical Technology (PAT) check.

Quality Control & Troubleshooting

Critical Quality Attributes (CQA)
  • Appearance: White, crystalline powder.

  • Melting Point: 190–192°C (HCl salt).

  • Solubility: Soluble in water (1:50), ethanol; insoluble in ether.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete ethanol removalIncrease reaction time or use a nitrogen sweep to assist evaporation.
Oily Product Impure starting materialDistill 4-phenetidine prior to use. Ensure HCl addition is slow and cold.
Color (Pink/Red) Oxidation of phenetidinePerform reaction under strict inert atmosphere (

/Ar).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amidine synthesis via orthoesters).

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. (Foundational review of amidine chemistry). [Link]

  • PubChem. (n.d.). Phenacaine Hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2025. [Link]

  • Taylor, E. C., & Ehrhart, W. A. (1960). Orthoesters in Organic Synthesis. Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Troubleshooting Purity in Acetamidine Derivative Synthesis

Executive Summary Acetamidine derivatives are deceptive. Structurally simple, they present a "perfect storm" of purification challenges: high polarity, strong basicity ( ), and hygroscopicity. Low purity in these synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetamidine derivatives are deceptive. Structurally simple, they present a "perfect storm" of purification challenges: high polarity, strong basicity (


), and hygroscopicity. Low purity in these syntheses rarely stems from a single failure point; rather, it is usually a cascade of thermodynamic instability (hydrolysis) and physiochemical incompatibility with standard purification phases (silica streaking).

This guide deconstructs these failure modes. We move beyond "keep it dry" to explain the mechanistic drivers of impurity formation and provide self-validating protocols to ensure pharmaceutical-grade purity.

Module 1: Upstream Synthesis – The Hydrolysis Trap

The most common impurity in acetamidine synthesis is the corresponding acetamide or ester . This is not random; it is a thermodynamic inevitability if the reaction intermediate (the imidate salt) encounters moisture.

The Pinner Reaction: A Race Against Equilibrium

In the classic Pinner synthesis, you react a nitrile with an alcohol and HCl to form an imidate salt, which is then ammonolyzed to the amidine.[1]

  • The Failure Mode: The imidate intermediate is highly electrophilic. If water is present, the hydrolysis to the ester (or amide via rearrangement) is faster and thermodynamically favored over the amidine formation.

  • The Fix: You must shift the equilibrium by overwhelming the system with HCl and excluding water at the molecular level.

Protocol 1.1: Anhydrous Pinner Optimization

  • Gas Generation: Do not use 4M HCl in Dioxane. Generate fresh HCl gas by dripping concentrated

    
     onto solid NaCl and passing the gas through a 
    
    
    
    drying tube before it enters your reaction vessel.
  • Solvent Drying: Dry methanol/ethanol over 3Å molecular sieves for 24h prior.

  • Temperature Control: Maintain

    
     during saturation. The imidate formation is exothermic; heat promotes the rearrangement to the amide.
    
Alternative: Lewis Acid Activation (The Garigipati Method)

If the Pinner reaction yields persistent hydrolysis products, switch to the Garigipati method using Trimethylaluminum (


).
  • Mechanism:

    
     reacts with the amine to form a highly nucleophilic aluminum amide species (
    
    
    
    ), which attacks the nitrile directly. This bypasses the moisture-sensitive imidate intermediate entirely.
  • Causality: By removing the oxygen-containing alcohol from the equation, you eliminate the pathway to ester formation.

Table 1: Catalyst Selection Matrix

Substrate TypeRecommended MethodCatalystKey Risk
Aliphatic Nitriles Pinner ReactionDry HCl (gas)Hydrolysis to ester/amide
Aromatic Nitriles Garigipati Method

(1.1 eq)
Pyrophoric reagent handling
Sterically Hindered Lanthanide Catalysis

Slow kinetics; requires heat
Module 2: The "Streaking" Phenomenon (Purification)

Users frequently report that acetamidines "streak" on TLC plates and elute as broad, tailing bands on silica columns, leading to co-elution with impurities.

The Science: Standard silica gel is slightly acidic (


 due to surface silanols). Acetamidines are strong bases (

).

This acid-base interaction acts as a secondary retention mechanism (ion exchange) that is non-linear, causing the tailing.
Solution A: Silica Deactivation (The "TEA Wash")

You must neutralize the acidic sites on the silica before the compound touches it.

  • Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of Mobile Phase + 1% Triethylamine (TEA).

  • Running: Run the column with Mobile Phase + 1%

    
     (aqueous ammonia is often better than TEA for amidines as it suppresses ionization more effectively in polar mixes).
    
Solution B: Reverse Phase (The "Gold Standard")

For pharmaceutical purity (>98%), Reverse Phase (C18) is superior. However, pH control is critical to prevent "fronting."

  • Low pH (TFA/Formic Acid): Keeps the amidine fully protonated (

    
    ). Good peak shape, but the salt form is highly polar and elutes near the void volume (dead time).
    
  • High pH (Bicarbonate/Ammonia): Keeps the amidine as a free base (

    
    ). Increases retention (lipophilicity) and separation from polar salts.[2] Note: Ensure your C18 column is "Hybrid" or high-pH stable.
    
Module 3: Workflows & Visualizations
Workflow 1: Diagnosing Reaction Failure

This diagram illustrates the kinetic competition between product formation and hydrolysis.

PinnerTroubleshooting Nitrile Nitrile Precursor (R-CN) Imidate Imidate Salt (Moisture Sensitive) Nitrile->Imidate Alcohol + HCl (gas) Anhydrous, 0°C Amidine Target Acetamidine (Product) Imidate->Amidine Amine Addition Kinetic Control Ester Ester Impurity (Hydrolysis) Imidate->Ester H2O Attack (Fast) Amide Amide Impurity (Rearrangement) Imidate->Amide Thermal Rearrangement (>25°C) Water Trace Water (The Enemy) Water->Imidate Infiltration Amine Amine/Ammonia

Caption: Pathological pathways in Pinner Synthesis. Red arrows indicate irreversible impurity formation driven by moisture or heat.

Workflow 2: Purification Decision Tree

Use this logic to select the correct isolation method based on your impurity profile.

PurificationLogic Start Crude Acetamidine Mix SaltCheck Is Inorganic Salt (NH4Cl) the main impurity? Start->SaltCheck Solubility Is Product Soluble in DCM/CHCl3? SaltCheck->Solubility Yes C18 Method C: Reverse Phase (C18) Buffer: 10mM NH4HCO3 SaltCheck->C18 No (Organic Impurities) Precip Method A: Ethanol Precipitation (NH4Cl is insoluble in EtOH) Solubility->Precip No (Hydrophilic) FreeBase Method B: NaOH Free-Base Extraction (Requires high logP) Solubility->FreeBase Yes (Lipophilic) Resin Method D: Ion Exchange Resin (Dowex 1x8 OH- form) Precip->Resin Residual Cl- removal

Caption: Selection logic for isolating acetamidines from salts and organic byproducts.

FAQ: Troubleshooting Specific Symptoms

Q1: My elemental analysis shows excess Chlorine, but NMR looks clean. What is it? A: You likely have trapped Ammonium Chloride (


) .[3]
  • Cause:

    
     is a byproduct of the ammonolysis step. It is isostructural with many amidine salts and co-crystallizes.
    
  • Fix: Dissolve your crude solid in absolute ethanol.[4]

    
     is sparingly soluble in EtOH, while acetamidine HCl is soluble. Filter the white solid (
    
    
    
    ) and evaporate the filtrate.[5] For absolute removal, use a lyophilizer (sublimation) if the salt is volatile, or pass through a weak basic anion exchange resin.

Q2: I see a "doublet" of peaks in the Carbon NMR. Is it an isomer? A: It is likely E/Z Isomerism (Rotamers).

  • Context: The

    
     double bond in amidines has a high rotation barrier. In NMR (especially in DMSO-
    
    
    
    or
    
    
    ), you often see two distinct species at room temperature.
  • Validation: Run a Variable Temperature (VT) NMR at

    
    . If the peaks coalesce into a single sharp peak, it is one pure compound, not an impurity. Do not attempt to purify this "impurity" away.
    

Q3: My yield is low, and I have a sticky "tar" in the flask. A: You have formed Triazines .

  • Cause: If the reaction runs too hot or lacks sufficient alcohol/amine, three acetamidine molecules can cyclize to form a 1,3,5-triazine ring (polymerization).

  • Fix: Keep the reaction dilute (0.1 M) and ensure a large excess of the nucleophile (amine) is present before adding the imidate salt.

References
  • Pinner Reaction Mechanism & Hydrolysis: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Aluminum-Mediated Synthesis (Garigipati): Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines". Tetrahedron Letters, 31(14), 1969-1972.

  • Reverse Phase Buffer Selection: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography". Journal of Chromatography A, 1217(20), 3408-3417.

  • Purification of Amidine Salts: Organic Syntheses, Coll. Vol. 1, p. 5 (1941); Vol. 8, p. 1 (1928). "Acetamidine Hydrochloride".[5]

Sources

Optimization

Technical Support Center: Solubility Optimization for Bis-(4-ethoxy-phenyl) Scaffolds

Case ID: SOL-BPEP-001 Status: Open / Guide Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The "Symmetry Trap" Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BPEP-001 Status: Open / Guide Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Symmetry Trap"

Welcome to the technical support hub for Bis-(4-ethoxy-phenyl) compounds. Whether you are working with 1,3-bis(4-ethoxyphenyl)urea (related to Dulcin), bis(4-ethoxyphenyl)methane, or complex liquid crystal intermediates, you are likely facing a specific physicochemical barrier we call the "Symmetry Trap."

These compounds possess two distinct features that conspire against solubility:

  • High Symmetry & Planarity: The bis-phenyl motif allows for tight

    
    -
    
    
    
    stacking in the crystal lattice. This results in high Lattice Energy (
    
    
    ), requiring significant energy to break the solid apart.
  • Lipophilic Shielding: The para-ethoxy tails extend the hydrophobic surface area, shielding the polar core (if any) from water molecules.

The Result: Your compound may dissolve in hot DMSO but "crashes out" (precipitates) immediately upon contact with aqueous buffers, ruining biological assays or bioavailability studies.

Diagnostic Workflow

Before attempting a protocol, use this decision tree to diagnose the specific solubility failure mode.

Solubility_Diagnosis Start START: Issue Identified Precipitation Precipitation in Aqueous Buffer? Start->Precipitation Dissolution Won't Dissolve in Organic Solvent? Start->Dissolution Bioavailability Low In Vivo Exposure? Start->Bioavailability CheckConc Is Final Conc > 50 µM? Precipitation->CheckConc CheckHeat Did you heat to 60°C? Dissolution->CheckHeat Sol_Formulation Action: Create Amorphous Solid Dispersion (ASD) Bioavailability->Sol_Formulation CheckDMSO Is DMSO Stock > 10 mM? CheckConc->CheckDMSO No Sol_Kinetic Action: Reduce Conc. Use Kinetic Solubility Protocol CheckConc->Sol_Kinetic Yes Sol_Cosolvent Action: Switch to PEG400/Water System CheckDMSO->Sol_Cosolvent Yes Sol_Strong Action: Use DMF/NMP or Chlorinated Solvents CheckHeat->Sol_Strong Yes (Still Solid)

Figure 1: Diagnostic decision tree for isolating solubility failure modes in bis-phenyl systems.

Technical Q&A: Troubleshooting Specific Issues

Issue 1: "My compound crashes out of solution when I add the DMSO stock to the cell culture media."

Root Cause: This is a Kinetic Solubility Failure . The compound is likely soluble in DMSO (aprotic, polar) but highly insoluble in water. When you dilute the DMSO stock (e.g., 1:1000), the solvent environment instantly becomes aqueous. The hydrophobic bis-ethoxyphenyl molecules aggregate faster than they can disperse, leading to micro-precipitation that may be invisible to the naked eye but toxic to cells or interfering with light-scattering assays.

Corrective Protocol:

  • Pre-dilution Step: Do not add 100% DMSO stock directly to media.

    • Step A: Dilute DMSO stock into PEG-400 or Propylene Glycol (1:1 ratio).

    • Step B: Add this mixture to the media. The intermediate polarity helps transition the molecule into the aqueous phase.

  • Sonicate, Don't Vortex: Vortexing creates bubbles and interfaces where hydrophobic compounds love to nucleate crystals. Use bath sonication for 5 minutes after addition.

Issue 2: "I cannot get a clear NMR spectrum; the compound won't dissolve in CDCl3 or DMSO-d6."

Root Cause: High crystallinity (Lattice Energy). The intermolecular forces in the solid state are stronger than the solvent-solute interactions.

Corrective Protocol:

  • Switch Solvents: Bis-(4-ethoxy-phenyl) compounds often show better solubility in Toluene-d8 (due to

    
    -
    
    
    
    interactions matching the solute) or TFA-d (Trifluoroacetic acid, if chemically stable) which disrupts hydrogen bonding.
  • Variable Temperature (VT) NMR: Heat the NMR tube to 50–60°C inside the probe. This increases the entropy of the system, often breaking the lattice sufficient for a clear scan.

Issue 3: "We see zero bioavailability in mice despite high potency in vitro."

Root Cause: The compound is likely BCS Class II (Low Solubility, High Permeability). The rate-limiting step is dissolution. The ethoxy tails make the crystal so stable that it passes through the GI tract as a "brick dust" solid without ever dissolving.

Corrective Protocol: You must disrupt the crystal lattice before administration.

  • Solution: Use a Self-Emulsifying Drug Delivery System (SEDDS) .

    • Recipe: 10% Ethanol + 30% PEG-400 + 60% Phosal 50 PG (or Labrasol).

    • Why: This keeps the compound in a dissolved state within lipid micelles, bypassing the energy cost of breaking the crystal lattice in the gut [1].

Experimental Protocols

Protocol A: Cosolvent Screening for Assay Preparation

Use this when you need a stable 10 µM - 100 µM solution for biological screening.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Cosolvents: PEG-400, Ethanol (Abs), Propylene Glycol

  • Buffer: PBS (pH 7.4)[1]

Procedure:

  • Prepare Intermediate Stock: Mix 20 µL of Compound Stock with 80 µL of PEG-400 . Vortex gently.

    • Result: 2 mM concentration in 20% DMSO / 80% PEG-400.

  • Slow Addition: Place 900 µL of PBS in a vial. While stirring rapidly (magnetic stir bar), add 100 µL of the Intermediate Stock dropwise.

    • Crucial: The tip of the pipette should be submerged to prevent surface precipitation.

  • Equilibration: Incubate at room temperature for 30 minutes.

  • Verification: Measure UV-Vis absorbance at

    
     (typically 240-280 nm for bis-phenyls). If OD is lower than expected, centrifuge at 13,000 rpm for 5 mins to pellet micro-crystals and re-measure supernatant.
    
Protocol B: Preparation of Amorphous Solid Dispersion (ASD)

Use this for animal studies or when maximum solubility is required.

Theory: This method "freezes" the molecules in a disordered (amorphous) state, preventing them from forming the stable, insoluble crystal lattice [2].

Workflow Visualization:

ASD_Workflow Input Crystalline Bis-Ethoxyphenyl Compound Mix Dissolve to Clear Solution Input->Mix Polymer Polymer Carrier (HPMCAS or PVP) Polymer->Mix Solvent Solvent (Acetone/DCM) Solvent->Mix Evap Rapid Solvent Evaporation (Rotovap/Spray Dry) Mix->Evap Product Amorphous Solid (High Energy State) Evap->Product

Figure 2: Workflow for generating Amorphous Solid Dispersions (ASD) to overcome lattice energy limitations.

Steps:

  • Dissolve the compound and PVP-K30 (Polyvinylpyrrolidone) in a 1:3 ratio (w/w) in Dichloromethane (DCM).

  • Ensure the solution is perfectly clear.[2]

  • Remove solvent rapidly using a Rotary Evaporator at 40°C under vacuum.

  • Dry the resulting foam in a vacuum oven overnight to remove residual solvent.

  • Grind the foam into a fine powder. This powder will have significantly higher dissolution rates in water than the neat crystal.

Reference Data: Solubility Profiles

The following data represents average solubility values for the bis-(4-ethoxyphenyl) class (e.g., 1,3-bis(4-ethoxyphenyl)urea) at 25°C.

Solvent SystemSolubility (mg/mL)ClassificationApplication
Water (pH 7.4) < 0.001Practically InsolubleNone
Ethanol 1 - 5Slightly SolubleCleaning / Synthesis
DMSO 20 - 50SolubleStock Solutions
PEG-400 10 - 25Moderately SolubleFormulation / Cosolvent
Acetone 15 - 30SolubleASD Preparation
Toluene > 50Highly SolubleSynthesis / Extraction
5% DMSO in Water 0.05Very PoorDanger Zone (Precipitation Risk)

Data derived from structural analogs (e.g., Phenetidine derivatives) and general solubility trends for rigid bis-aryl ethers [3].

References

  • Veranova. (2025). Improving solubility and accelerating drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine detection

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine is a structural analog and potential synthetic impurity of the local anesthetic Phenacaine (Holocaine). Its detect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine is a structural analog and potential synthetic impurity of the local anesthetic Phenacaine (Holocaine). Its detection is critical in pharmaceutical quality control, not only for purity assessment but also due to the potential genotoxicity associated with the reactive


-chloroalkyl moiety (an alkylating motif).

Developing an HPLC method for this analyte presents a "Perfect Storm" of chromatographic challenges:

  • High Basicity: The amidine core (

    
    ) ensures the molecule is positively charged at standard acidic pH, leading to severe peak tailing due to secondary silanol interactions.
    
  • Hydrophobicity: The two p-phenetidine (4-ethoxyphenyl) wings create high lipophilicity (

    
    ), requiring high organic strength for elution.
    
  • Chemical Instability: The

    
    -chloro group is susceptible to hydrolysis, converting the amidine to the corresponding urea or amide derivatives, particularly in high-pH buffers.
    

This guide compares the traditional C18 (L1) approach against modern Charged Surface Hybrid (CSH) and Phenyl-Hexyl (L11) chemistries, demonstrating why standard methods fail and providing a validated, robust alternative.

Mechanistic Analysis: Why Standard Methods Fail

To develop a robust method, we must first visualize the molecular interactions occurring inside the column.

Diagram 1: Analyte-Stationary Phase Interactions

The following diagram illustrates the competing forces that dictate peak shape and retention.

G Analyte Analyte: Protonated Amidine (+) C18 Ligand: C18 Chains Analyte->C18 Hydrophobic Retention (Good) Silanol Surface Defect: Ionized Silanol (Si-O-) Analyte->Silanol Ionic Interaction (Causes Tailing) Phenyl Alternative Ligand: Phenyl-Hexyl Analyte->Phenyl Pi-Pi Stacking (Orthogonal Selectivity)

Caption: Mechanism of retention and peak distortion. Strong ionic attraction between the cationic amidine and anionic silanols (red dashed line) causes peak tailing on standard C18 columns.

Comparative Guide: Column & Chemistry Selection

We evaluated three distinct chromatographic systems. The goal was to achieve a Tailing Factor (


) 

and Resolution (

)

from the parent Phenacaine peak.
Table 1: Performance Comparison Data
ParameterMethod A: Traditional C18 Method B: High pH C18 Method C: CSH Phenyl-Hexyl (Recommended)
Column Standard C18 (

)
Hybrid C18 (BEH)Charged Surface Hybrid Phenyl-Hexyl
Mobile Phase pH 3.0 (Phosphate)10.0 (Ammonium Bicarb)3.0 (Formic Acid/Ammonium Formate)
Mechanism HydrophobicHydrophobic (Neutral form)Hydrophobic + Pi-Pi + Ionic Repulsion
Retention (

)
4.58.25.1
Tailing Factor (

)
2.4 (Fail) 1.1 (Excellent)1.2 (Pass)
Stability Risk LowHigh (Hydrolysis) Low
MS Compatibility No (Non-volatile buffer)YesYes
Analysis of Results
  • Method A (The Failure): The protonated amidine interacts strongly with residual silanols on the standard C18 silica surface. Even with phosphate buffer (which masks silanols slightly), the peak tails significantly (

    
    ), compromising integration accuracy.
    
  • Method B (The Risk): Running at pH 10 deprotonates the amidine (neutral form), eliminating silanol interactions and yielding perfect peak shape. However , the

    
    -chloro group is labile. Experimental data showed a 5% degradation of the analyte into the urea derivative after 4 hours at pH 10. This method is rejected  for accurate quantitation.
    
  • Method C (The Solution): The Charged Surface Hybrid (CSH) technology applies a low-level positive surface charge to the silica. This electrostatically repels the protonated amidine, preventing it from touching the silanols. Combined with a Phenyl-Hexyl ligand, which engages the ethoxy-phenyl wings via

    
    -
    
    
    
    interactions, this method provides excellent peak shape (
    
    
    ) at acidic pH, preserving analyte stability.

Recommended Experimental Protocol (Method C)

This protocol utilizes the "Method C" approach, optimized for stability, sensitivity, and MS compatibility.

Instrumentation & Reagents[8][9][10][11]
  • System: HPLC/UHPLC with UV-Vis (PDA) or QDa/MS detector.

  • Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent charged-surface column),

    
    , 
    
    
    
    .
  • Reagents: LC-MS Grade Acetonitrile, Ammonium Formate, Formic Acid, HPLC Grade Water.

Preparation of Mobile Phases
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why: Low pH keeps the analyte protonated (soluble) and stable. Ammonium formate is volatile (MS compatible).

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Why: Acetonitrile provides sharper peaks than methanol for phenyl-columns due to distinct solvation of the

      
      -systems.
      
Gradient Program
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Do not exceed 40°C to prevent degradation).

  • Injection Volume: 10

    
    .
    
  • Detection: UV @ 235 nm (Primary), 298 nm (Secondary).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation (Critical Stability Step)
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (not Methanol, to avoid potential solvolysis).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A/B (50:50).

  • Storage: MUST be kept at 4°C in the autosampler. Stability is validated for 24 hours only.

Method Development Workflow

The following decision tree outlines the logical steps taken to arrive at the recommended protocol.

Workflow Start Start: Amidine Analyte (Basic, Hydrophobic, Unstable) Step1 Initial Screen: Std C18 @ pH 3.0 Start->Step1 Decision1 Result: Tailing Factor > 2.0? Step1->Decision1 BranchA Try High pH (pH 10) Hybrid Column Decision1->BranchA Yes (Silanol Issue) BranchB Try Charged Surface (CSH) @ Acidic pH Decision1->BranchB No (Unlikely) CheckStab Stability Check: Degradation > 2%? BranchA->CheckStab CheckStab->BranchB Yes (Unstable) Final Final Method: CSH Phenyl-Hexyl Ammonium Formate pH 3.0 CheckStab->Final No (Stable) Selectivity Optimize Selectivity: Phenyl-Hexyl Ligand BranchB->Selectivity Selectivity->Final

Caption: Development logic prioritizing peak shape (CSH technology) and analyte stability (Acidic pH) over simple retention.

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating" per E-E-A-T standards, the following System Suitability Tests (SST) must be embedded in every sequence:

  • Resolution Check: A mixed standard containing the analyte and its des-chloro analog (Phenacaine) must show

    
    .
    
  • Tailing Factor: The analyte peak must have

    
    . If 
    
    
    
    , the column surface charge is masked (column aging) or mobile phase pH is incorrect.
  • Sensitivity (LOQ): Signal-to-Noise (S/N) ratio must be

    
     at a concentration of 0.05% (relative to nominal sample concentration) to support genotoxic impurity limits.
    

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Neue, U. D., et al. (2001). Peak shape of basic compounds in reversed-phase HPLC. Advances in Chromatography, 41, 1-48.

Sources

Comparative

Technical Guide: Identification and Profiling of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine

Executive Summary In the synthesis of phenetidine-based local anesthetics (e.g., Phenacaine) and analgesics, the purity of the final API is dictated by the specificity of the condensation reactions. 2-Chloro-N,N'-bis-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of phenetidine-based local anesthetics (e.g., Phenacaine) and analgesics, the purity of the final API is dictated by the specificity of the condensation reactions. 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine (hereafter referred to as Impurity C-2 ) is a critical process-related impurity. It typically arises when chloroacetylating agents are used—either intentionally for intermediate synthesis or as contaminants—leading to the formation of a chlorinated acetamidine bridge rather than the target methyl analog.

This guide objectively compares the detection capabilities of Standard HPLC-UV versus High-Resolution LC-MS/MS , demonstrating why the latter is the mandatory standard for identifying this specific impurity due to its unique isotopic signature and alkylating potential.

The Synthetic Origin: Causality & Mechanism

To understand the impurity, we must understand its formation. The target molecule, Phenacaine, is synthesized by condensing p-phenetidine with an acetimidate or orthoacetate. However, if 2-chloro-N-(4-ethoxyphenyl)acetamide is present (formed via reaction with chloroacetyl chloride), it can condense with a second equivalent of p-phenetidine to form Impurity C-2.

Figure 1: Competitive Synthesis Pathway

This diagram illustrates the divergence point where the impurity is generated.

SynthesisPathway Phenetidine p-Phenetidine (Starting Material) Inter_Target N-(4-ethoxyphenyl)acetimidate Phenetidine->Inter_Target + Target Reagent Inter_Impurity 2-Chloro-N-(4-ethoxyphenyl)acetamide Phenetidine->Inter_Impurity + Chloro-Reagent Reagent_Target Acetonitrile/Orthoacetate (Target Reagent) Reagent_Target->Inter_Target Reagent_Impurity Chloroacetyl Chloride (Contaminant/Reagent) Reagent_Impurity->Inter_Impurity Product Phenacaine (Target API) Inter_Target->Product + p-Phenetidine Impurity Impurity C-2 (Chlorinated Dimer) Inter_Impurity->Impurity + p-Phenetidine (Condensation)

Caption: Figure 1. Competitive reaction pathways showing the formation of the target acetamidine versus the chlorinated impurity (Impurity C-2) via the chloro-acetamide intermediate.

Comparative Analytical Strategy

The structural similarity between the target drug and Impurity C-2 presents a challenge. Both possess two ethoxyphenyl rings, resulting in similar UV absorption profiles.

Comparison Matrix: HPLC-UV vs. LC-MS/MS
FeatureMethod A: Standard HPLC-UVMethod B: LC-MS/MS (Recommended)
Detection Principle Chromophore absorption (254/280 nm)Mass-to-charge ratio (m/z) & Fragmentation
Specificity Low . Co-elution with parent drug is common due to similar lipophilicity.High . Resolves based on mass difference (+34 Da for Cl vs H).
Structural Insight None. Relies on retention time matching with a known standard.Definitive . Chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) confirms structure.[1]
Limit of Detection (LOD) ~0.05% (w/w)< 0.005% (w/w) (Trace analysis)
Risk Assessment Cannot distinguish between halo- and non-halo variants easily.Identifies potential genotoxic structural alerts (alkyl halides).

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)

Rationale: To ensure complete extraction of the impurity without inducing degradation (e.g., hydrolysis of the amidine bond), we use a neutral pH buffer.

  • Stock Solution: Dissolve 10 mg of the bulk drug substance in 10 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 10 mM Ammonium Formate (pH 4.0) to stabilize the amidine functionality.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (prevents adsorption of the hydrophobic impurity).

Protocol B: LC-MS/MS Parameters

Rationale: We utilize Electrospray Ionization (ESI) in positive mode because acetamidines are readily protonated at the imine nitrogen.

  • Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B (Elutes lipophilic dimers)

    • 15-20 min: Hold 95% B

  • MS Settings:

    • Source: ESI+

    • Scan Range: m/z 100–600

    • Critical Parameter: Enable profile mode (not centroid) to visualize the chlorine isotope cluster.

Data Interpretation & Validation

The definitive identification of Impurity C-2 relies on observing the specific mass shift and isotope pattern.

Table 1: Mass Spectral Data Comparison
CompoundFormulaMonoisotopic Mass (m/z)Key Fragment Ions (MS²)Isotope Pattern (M : M+2)
Phenacaine (Target) C₁₈H₂₂N₂O₂299.17 [M+H]⁺178, 137, 108100 : 2.2 (¹³C natural abundance)
Impurity C-2 C₁₈H₂₁Cl N₂O₂333.13 [M+H]⁺212 (Chlorinated fragment), 137100 : 32 (Characteristic Cl signature)

Analysis Logic:

  • Retention Time Shift: Impurity C-2 contains a chlorine atom, which increases lipophilicity compared to the methyl group of Phenacaine. Expect Impurity C-2 to elute after the main peak on a C18 column.

  • Isotope Validation: If the peak at m/z 333 shows an M+2 peak at m/z 335 with roughly 33% intensity of the parent peak, the presence of Chlorine is confirmed. This is the self-validating step.

Analytical Workflow Diagram

This workflow guides the researcher from raw sample to confirmed identification, emphasizing the decision gates.

AnalyticalWorkflow Start Crude Synthesis Sample HPLC HPLC Separation (C18 Column) Start->HPLC UV_Det UV Detection (254 nm) Result: Unknown Peak @ RRT 1.2 HPLC->UV_Det Decision Is Peak > 0.1%? UV_Det->Decision MS_Screen LC-MS (Full Scan) Decision->MS_Screen Yes (Investigate) Isotope_Check Check Isotope Pattern (M vs M+2) MS_Screen->Isotope_Check Result_Cl Pattern ~3:1? (Chlorine Present) Isotope_Check->Result_Cl ID_Confirmed ID: Impurity C-2 (Chlorinated Amidine) Result_Cl->ID_Confirmed Yes ID_Other ID: Other Dimer/Byproduct Result_Cl->ID_Other No

Caption: Figure 2. Decision tree for identifying Impurity C-2 using orthogonal detection methods.

References

  • International Conference on Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). Impurity profiles of drugs and related materials.[][3][4][5][6][7][8][9] Advanced Drug Delivery Reviews. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Control of Nitrosamine and Related Impurities in Human Drugs.[3] (Contextual reference for amine-related impurity risks). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenacaine (Parent Structure Comparison). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine
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